N-TERT-BUTYL-2-[2-CHLORO-6-METHOXY-4-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)PHENOXY]ACETAMIDE
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Overview
Description
N-TERT-BUTYL-2-[2-CHLORO-6-METHOXY-4-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)PHENOXY]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-methoxy substituted phenoxy ring, and a morpholin-4-ylpropylamino moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[2-CHLORO-6-METHOXY-4-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction begins with the chlorination of 2-methoxyphenol to form 2-chloro-6-methoxyphenol.
Introduction of the amino group: The next step involves the reaction of 2-chloro-6-methoxyphenol with formaldehyde and morpholine to introduce the morpholin-4-ylpropylamino group.
Acylation: The final step is the acylation of the intermediate with tert-butyl bromoacetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-[2-CHLORO-6-METHOXY-4-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenoxyacetamides.
Scientific Research Applications
N-TERT-BUTYL-2-[2-CHLORO-6-METHOXY-4-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)PHENOXY]ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[2-CHLORO-6-METHOXY-4-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-(2-chloro-6-methoxyphenoxy)acetamide: Lacks the morpholin-4-ylpropylamino group.
N-(tert-butyl)-2-(2-chloro-4-{[(3-morpholin-4-ylpropyl)amino]methyl}phenoxy)acetamide: Lacks the methoxy group.
Uniqueness
N-TERT-BUTYL-2-[2-CHLORO-6-METHOXY-4-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)PHENOXY]ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H34ClN3O4 |
---|---|
Molecular Weight |
428 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-chloro-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H34ClN3O4/c1-21(2,3)24-19(26)15-29-20-17(22)12-16(13-18(20)27-4)14-23-6-5-7-25-8-10-28-11-9-25/h12-13,23H,5-11,14-15H2,1-4H3,(H,24,26) |
InChI Key |
ANMREFDCLSBAHI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNCCCN2CCOCC2)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNCCCN2CCOCC2)OC |
Origin of Product |
United States |
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